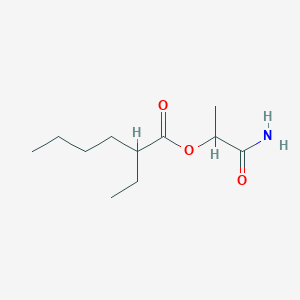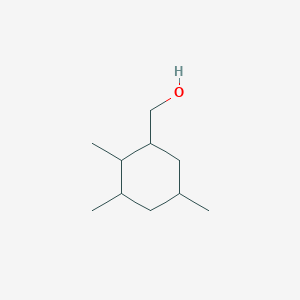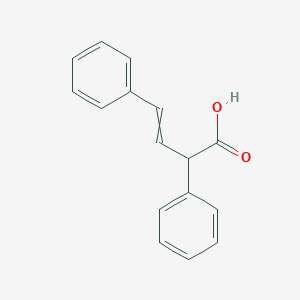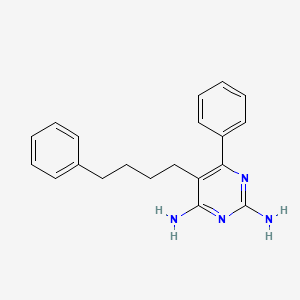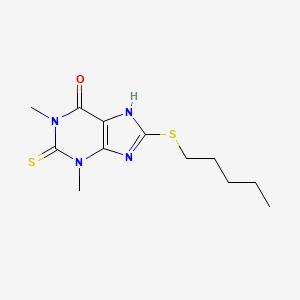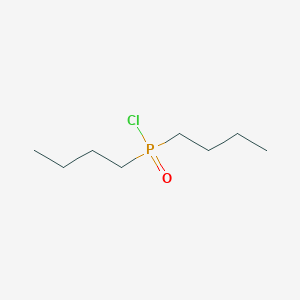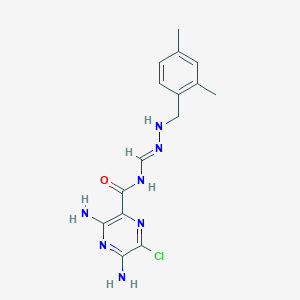
9-Propyl-9h-fluoren-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Propyl-9h-fluoren-9-ol is a chemical compound with the molecular formula C16H16O It is a derivative of fluorene, characterized by the presence of a propyl group at the 9th position and a hydroxyl group at the same position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propyl-9h-fluoren-9-ol typically involves the reaction of fluorene derivatives with appropriate reagents. One common method includes the reaction of 9-fluorenone with a propyl Grignard reagent, followed by reduction to yield the desired alcohol. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as boron trifluoride (BF3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
9-Propyl-9h-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The propyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 9-propyl-9-fluorenone, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
9-Propyl-9h-fluoren-9-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 9-Propyl-9h-fluoren-9-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain. The compound’s lipophilicity allows it to penetrate the blood-brain barrier, enhancing its efficacy in neurological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Fluorenol: A hydroxyl derivative of fluorene with similar structural properties.
9-Hydroxyfluorene: Another hydroxyl derivative with potential biological activities.
Uniqueness
9-Propyl-9h-fluoren-9-ol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological interactions. This structural variation can lead to different pharmacological profiles and applications compared to other fluorene derivatives.
Eigenschaften
CAS-Nummer |
6295-67-6 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
9-propylfluoren-9-ol |
InChI |
InChI=1S/C16H16O/c1-2-11-16(17)14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,17H,2,11H2,1H3 |
InChI-Schlüssel |
JAQJLUWJYYAOJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C2=CC=CC=C2C3=CC=CC=C31)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


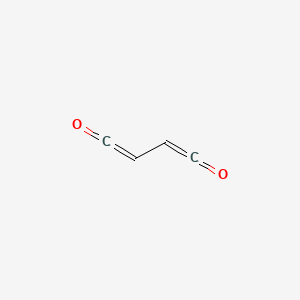
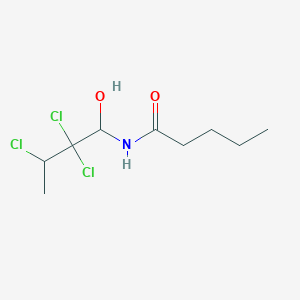
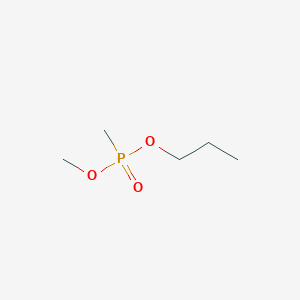
![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
![2-{[(E)-(1-cyclopropyl-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene)methyl]amino}benzoic acid](/img/structure/B14742654.png)
